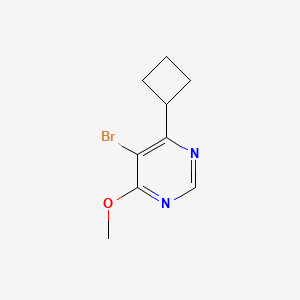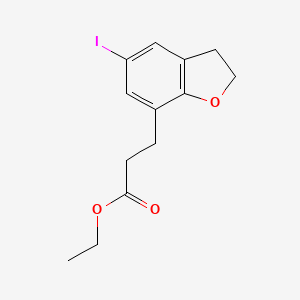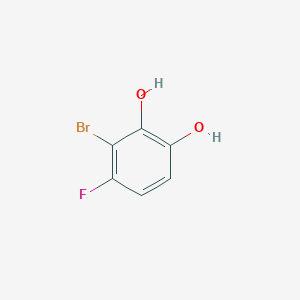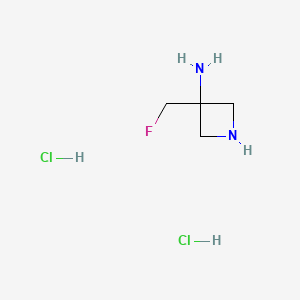
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C4H9FN2.2ClH and a molecular weight of 177.05 . This compound is known for its unique structure, which includes a fluoromethyl group attached to an azetidine ring. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Vorbereitungsmethoden
The synthesis of 3-(Fluoromethyl)azetidin-3-amine;dihydrochloride typically involves the reaction of azetidine with fluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Fluoromethyl)azetidin-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .
Vergleich Mit ähnlichen Verbindungen
3-(Fluoromethyl)azetidin-3-amine;dihydrochloride can be compared with other similar compounds, such as:
3-(Chloromethyl)azetidin-3-amine;dihydrochloride: This compound has a chloromethyl group instead of a fluoromethyl group, which can result in different reactivity and biological activity.
3-(Bromomethyl)azetidin-3-amine;dihydrochloride:
3-(Hydroxymethyl)azetidin-3-amine;dihydrochloride: This compound contains a hydroxymethyl group, which can significantly alter its solubility and reactivity compared to the fluoromethyl derivative.
Eigenschaften
Molekularformel |
C4H11Cl2FN2 |
|---|---|
Molekulargewicht |
177.05 g/mol |
IUPAC-Name |
3-(fluoromethyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C4H9FN2.2ClH/c5-1-4(6)2-7-3-4;;/h7H,1-3,6H2;2*1H |
InChI-Schlüssel |
FRNAZLJBWHJYPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CF)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
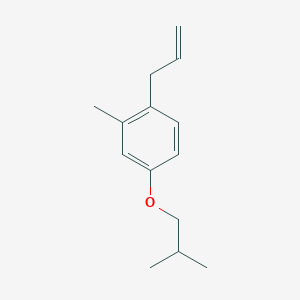

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)

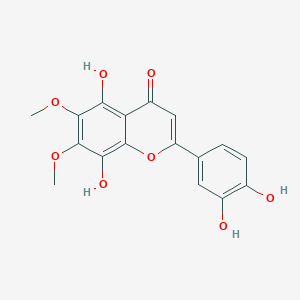


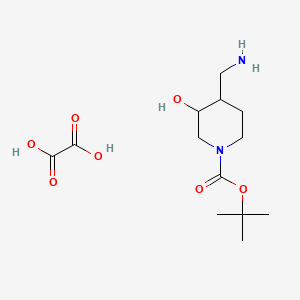
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol](/img/structure/B13906597.png)

